molecular formula C15H15N3O2 B2988611 5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884993-10-6

5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2988611
CAS No.: 884993-10-6
M. Wt: 269.304
InChI Key: JESQKCGKIHBFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic molecule that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core substituted with a 3-methoxyphenylmethylamino group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carbonyl compound like glyoxylic acid or its derivatives under acidic or basic conditions to form the benzodiazepine core.

    Substitution Reaction: The benzodiazepine core is then subjected to a substitution reaction with 3-methoxybenzylamine. This step usually requires a catalyst such as a Lewis acid (e.g., AlCl3) to facilitate the nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine core, potentially converting it to a hydroxyl group.

    Substitution: The amino group in the compound can participate in various substitution reactions, such as acylation or alkylation, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., pyridine) are employed for substitution reactions.

Major Products

The major products formed from these reactions include phenolic derivatives, hydroxylated compounds, and various substituted benzodiazepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one: has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives with potential pharmacological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding mechanisms.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one: can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, the presence of the 3-methoxyphenylmethylamino group in This compound imparts unique pharmacological properties, such as a different binding affinity and selectivity for GABA receptor subtypes.

List of Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Commonly used for its sedative and anxiolytic effects.

    Clonazepam: Noted for its anticonvulsant activity.

    Alprazolam: Widely used for its anxiolytic effects.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(3-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-12-4-2-3-10(7-12)9-16-11-5-6-13-14(8-11)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESQKCGKIHBFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.